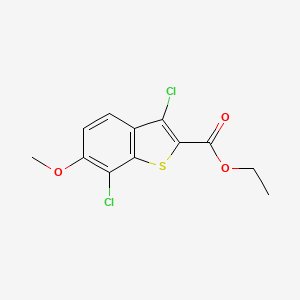
ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate, also known as DMBC, is a synthetic compound that belongs to the class of benzothiophene derivatives. It is widely used in scientific research for its potential pharmacological properties.
Aplicaciones Científicas De Investigación
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo models. ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has also been investigated for its potential use as a therapeutic agent for the treatment of cancer, cardiovascular diseases, and inflammatory disorders.
Mecanismo De Acción
The exact mechanism of action of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is not fully understood. However, it has been suggested that ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor-2 (VEGFR-2). This leads to a decrease in the production of inflammatory mediators and angiogenic factors, which ultimately results in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects in different cell and animal models. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, reduce inflammation, and protect against oxidative stress-induced damage. ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It is also relatively inexpensive compared to other pharmacological agents. However, ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate has some limitations, such as its low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the exact mechanism of action of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate is not fully understood, which may complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate. One potential area of research is the development of more potent and selective analogs of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate with improved pharmacological properties. Another area of interest is the investigation of the potential use of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate in combination with other pharmacological agents for the treatment of cancer and inflammatory disorders. Additionally, the elucidation of the exact mechanism of action of ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate may provide insights into the development of novel therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
Ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate can be synthesized by the reaction of 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Propiedades
IUPAC Name |
ethyl 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2O3S/c1-3-17-12(15)11-8(13)6-4-5-7(16-2)9(14)10(6)18-11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZJHFAVVUDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)



![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)

![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)
![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)